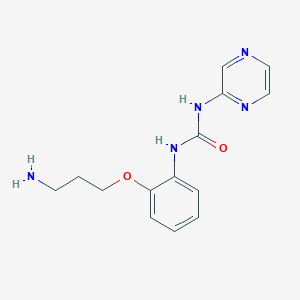
1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XL-844 is a synthetic small-molecule inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) with potential antineoplastic activity. XL844 binds to and inhibits Chks 1 and 2, resulting in inhibition of cell cycle arrest, progressive DNA damage, inhibition of DNA repair, and, ultimately, tumor cell apoptosis. This agent also inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and vascular endothelial growth factor receptor 3 (VEGFR3), important mediators of tumor angiogenesis and lymphogenesis, respectively. In the presence of DNA damage or incomplete DNA replication, eukaryotic cells activate cell cycle checkpoints that temporarily halt the cell cycle to permit DNA repair or completion of DNA replication to take place.
Applications De Recherche Scientifique
Anticancer Research
1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea and its derivatives have been explored for their potential in anticancer research. For example, Bazin et al. (2016) synthesized a series of (imidazo[1,2-a]pyrazin-6-yl)ureas, finding that certain derivatives displayed cytostatic activity against non-small cell lung cancer cell lines. This suggests potential for reactivating p53 mutants in these cancer cells (Bazin et al., 2016).
Gelation and Rheology
In the field of materials science, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a related compound, was found to form hydrogels in various acids. Lloyd and Steed (2011) demonstrated that the rheology and morphology of these gels are dependent on the anion's identity, indicating applications in materials design and engineering (Lloyd & Steed, 2011).
Inhibitors in Biochemistry
Getlik et al. (2012) researched N-pyrazole, N'-thiazole-ureas as inhibitors of p38α MAP kinase. They discovered that certain compounds within this category were potent inhibitors, suggesting their utility in biochemical pathways and potential therapeutic applications (Getlik et al., 2012).
Antibacterial and Antifungal Applications
Farghaly and El-Kashef (2005) synthesized urea derivatives starting from 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide and found that several derivatives exhibited antibacterial and antifungal activities (Farghaly & El-Kashef, 2005).
Synthesis Techniques
The synthesis process of related urea derivatives also offers insights into potential pharmaceutical and material applications. Sarantou and Varvounis (2022) reported methods for synthesizing 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, illustrating the versatility and potential applications of these compounds (Sarantou & Varvounis, 2022).
Propriétés
Nom du produit |
1-(2-(3-Aminopropoxy)phenyl)-3-(pyrazin-2-yl)urea |
|---|---|
Nom IUPAC |
1-[2-(3-aminopropoxy)phenyl]-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C14H17N5O2/c15-6-3-9-21-12-5-2-1-4-11(12)18-14(20)19-13-10-16-7-8-17-13/h1-2,4-5,7-8,10H,3,6,9,15H2,(H2,17,18,19,20) |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=CN=C2)OCCCN |
Apparence |
Solid powder |
Synonymes |
XL844; XL 844; XL-844.; NONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




